molecular formula C21H28O8 B2497131 [4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate CAS No. 1093407-65-8

[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate

Cat. No. B2497131
CAS RN: 1093407-65-8
M. Wt: 408.447
InChI Key: YQHDZSXCUIGEGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including acylation, cyclization, and functional group transformations. For compounds related to "[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate," methodologies like tert-Butyl acetothioacetate synthesis for heterocyclic annulation and cyclization reactions are relevant. These processes illustrate the intricate steps required to construct similar complex molecules, emphasizing acylation, annulation, and ring-opening reactions as critical steps in their synthesis (Fox & Ley, 2003).

Molecular Structure Analysis

Molecular structure analysis of complex organic compounds often involves spectroscopic methods and theoretical calculations to elucidate their 3D conformations and electronic structures. For compounds with similar complexity, studies involving X-ray crystallography or NMR spectroscopy provide detailed insights into their molecular geometry, conformation, and electron distribution, crucial for understanding their reactivity and physical properties. The detailed molecular structure of related compounds, such as acetic acid derivatives with intricate substituents, underscores the importance of these analytical techniques in characterizing complex molecules (Wei et al., 2006).

Chemical Reactions and Properties

The chemical behavior of "this compound" can be inferred from related studies on similar compounds. These studies highlight the reactivity of acetyl and ether groups in various conditions, including oxidative and reductive environments, and their participation in cyclization reactions, offering insights into possible chemical transformations and reactivity patterns of the target compound. For instance, the catalytic deacetylation and cyclization reactions involving tert-butyl and acetyl groups illustrate the potential chemical pathways that could be applied to similar structures (Troiani et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and optical properties, are influenced by their molecular structure. Studies on related compounds provide valuable information on how structural features like the presence of tert-butyl groups and acetyl esters affect these properties. For example, the introduction of tert-butyl groups can significantly enhance the solubility and optical transparency of polyimides, suggesting similar effects might be observed in "this compound" (Li et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for understanding the applications and handling of the compound. Research on structurally related molecules, such as the oxidative stability of phenol derivatives, provides insights into the chemical stability and reactivity patterns that could be expected from "this compound" (Richards et al., 1975).

Scientific Research Applications

Electrochemical Properties

Research on the electrochemical oxidation of compounds similar to tert-butylphenols, like 2,4,6-tri-tert-butylphenol, has provided insights into their electrochemical behavior. These studies have implications for understanding the redox properties of similar compounds, which can be crucial in designing electrochemical sensors or devices (Richards, Whitson, & Evans, 1975).

Coordination Chemistry

Oxidovanadium(V) complexes involving tert-butyl and phenoxy groups have been synthesized, structurally characterized, and subjected to DFT studies. These complexes are significant for their potential applications in catalysis, materials science, and as models for biological systems (Back et al., 2012).

Organic Synthesis and Reactivity

The study of hydroperoxide rearrangement reactions, involving tert-butylhydroperoxide, has implications for industrial and synthetic organic chemistry. These reactions are foundational in the synthesis of key intermediates and products in organic synthesis (Hamann & Liebscher, 2000).

Antioxidant Activities

The investigation into the antioxidant activities of phenols and catechols, including those with tert-butyl groups, highlights their potential use in developing new antioxidants. These compounds could find applications in pharmaceuticals, food preservation, and materials protection (Barclay, Edwards, & Vinqvist, 1999).

Biological and Medicinal Applications

The synthesis and evaluation of 3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones for their antimicrobial activity represent another area of application. Compounds with acetoxy and phenoxy groups can serve as potential leads for developing new antimicrobial agents (Gharpure et al., 2013).

properties

IUPAC Name

[4,5-diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8/c1-12(22)26-17-11-25-20(19(28-14(3)24)18(17)27-13(2)23)29-16-9-7-15(8-10-16)21(4,5)6/h7-10,17-20H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDZSXCUIGEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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